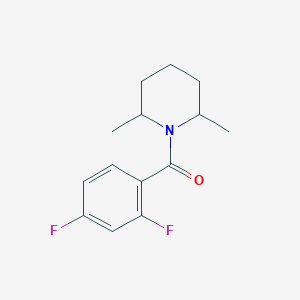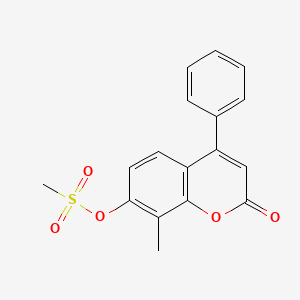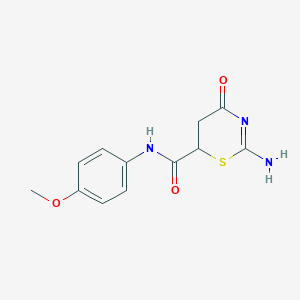![molecular formula C20H19F3N6O B5209681 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5209681.png)
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyridazine derivatives, including compounds with complex substituents similar to the specified molecule, typically involves the condensation reactions of hydrazines with appropriate ketones, aldehydes, or active methylene compounds. A notable method for synthesizing pyridazine derivatives involves reacting diazotized heterocyclic amines with active methylene compounds to afford various substituted pyridazinopyrazolotriazines, showcasing the versatility and reactivity of the pyridazine core (Deeb, El-Mariah, & Hosny, 2004). Another approach involves the one-pot synthesis of triazolo-pyridazine derivatives through the reaction of sodium salt of hydroxy derivatives with diazotized heterocyclic amines, demonstrating the compound's accessibility through multi-step synthetic routes (Bindu, Vijayalakshmi, & Manikandan, 2019).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by their heterocyclic core, which provides a basis for various chemical reactions and interactions. Studies involving X-ray diffraction, Density Functional Theory (DFT) calculations, and Hirshfeld surface analysis can offer deep insights into the molecular geometry, electronic structure, and intermolecular interactions of such compounds (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Chemical Reactions and Properties
Pyridazine derivatives participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, owing to their reactive nitrogen atoms and the presence of substituents that modulate their chemical behavior. The synthesis of triazolino-pyrimidines and pyrazolo-pyridazines from hydrazonoyl halides highlights the reactivity of the pyridazine ring towards different chemical reagents, enabling the formation of diverse heterocyclic compounds (Abdelhamid, Fahmi, & Baaiu, 2016).
Physical Properties Analysis
The physical properties of pyridazine derivatives, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. The presence of functional groups, like the trifluoromethylbenzoyl and piperazinyl groups, affects these properties by altering the compound's polarity, intermolecular forces, and overall molecular geometry.
Chemical Properties Analysis
Chemically, pyridazine derivatives exhibit a range of reactivities due to their heterocyclic nature and the influence of attached functional groups. Their chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal for their applications in synthesis and pharmaceutical development. The ability of these compounds to undergo various chemical transformations makes them valuable intermediates in organic synthesis and potential candidates for drug development, as evidenced by their broad antimicrobial activities (Ali, 2009).
将来の方向性
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications in medicinal chemistry and other fields . Additionally, studies could be conducted to determine its physical and chemical properties, safety and hazards, and mechanism of action.
特性
IUPAC Name |
[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c1-14-8-9-29(26-14)18-7-6-17(24-25-18)27-10-12-28(13-11-27)19(30)15-2-4-16(5-3-15)20(21,22)23/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTDTWAHAGQURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5209606.png)
![3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5209621.png)
![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5209628.png)


![5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5209644.png)

![3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile](/img/structure/B5209661.png)
![2-[{2-[2-(4-isopropylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5209668.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5209686.png)
![methyl N-methyl-N-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}glycinate](/img/structure/B5209692.png)
![methyl 4-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5209696.png)
![2-[4-(4-nitrophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5209700.png)